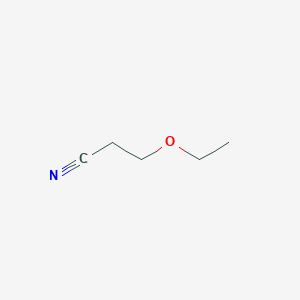
3,5-Dimethyl-3-heptene
Übersicht
Beschreibung
3,5-Dimethyl-3-heptene is a chemical compound with the molecular formula C9H18 . It has a molecular weight of 126.2392 .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-3-heptene consists of a seven-carbon chain (heptene) with two methyl groups (CH3) attached to the third and fifth carbons . The double bond in the molecule is located between the third and fourth carbons .Wissenschaftliche Forschungsanwendungen
Catalysis and Hydrogenation Processes
- The hydrogenation of various olefins, including similar compounds to 3,5-Dimethyl-3-heptene, has been studied using modified palladium catalysts. This research provides insights into the kinetics and selectivity of hydrogenation reactions, which are crucial in various chemical manufacturing processes (Červený et al., 2007).
Synthesis of Renewable Fuels
- Research into the dimerization of renewable feedstocks like 2-ethyl-1-hexene, which can isomerize to compounds including 3-methyl-3-heptene, a similar structure to 3,5-Dimethyl-3-heptene, highlights the potential for producing renewable jet and diesel fuels. This emphasizes the role of such compounds in sustainable energy solutions (Harvey & Quintana, 2010).
Photolysis and Chemical Generation
- The study of photochemical heterolysis of benzyl alcohols and esters related to 3,5-bis(dimethylamino)benzyl compounds demonstrates the generation of specific cations with low-energy triplet states. This research is significant for understanding photochemical reactions in organic chemistry (Perrotta et al., 2011).
Chemical Synthesis and Characterization
- The synthesis of metallomacrocyclic palladium(II) complexes using ligands, including 3,5-dimethylpyrazole, shows the applications in creating novel chemical compounds. This research is valuable for developing new materials with potential applications in various fields like catalysis and material science (Guerrero et al., 2008).
Production and Characterization of Hydrocarbons
- The catalytic dimerization of branched C6–C8 olefins to produce hydrocarbons within the middle-distillate range, like 2,2,3,5,5,6,6-heptamethyl-3-heptene, demonstrates the potential of 3,5-Dimethyl-3-heptene in fuel production. This research contributes to the development of alternative fuel sources (Behl et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3,5-dimethylhept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOLZWHOQAEIAW-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=C(\C)/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-3-heptene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)



![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B165607.png)

